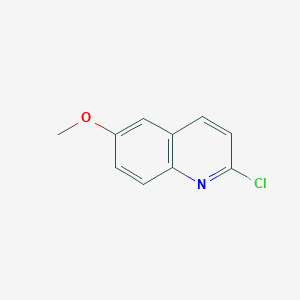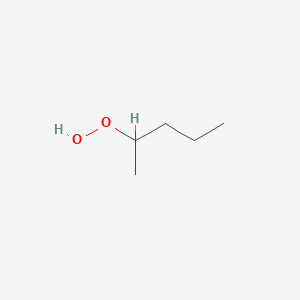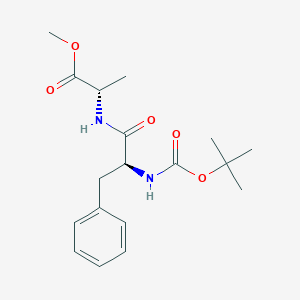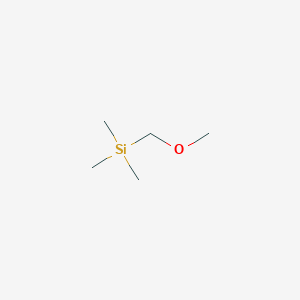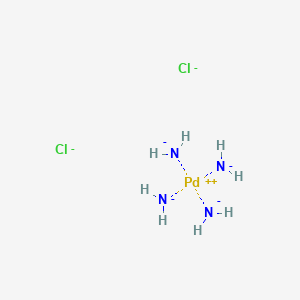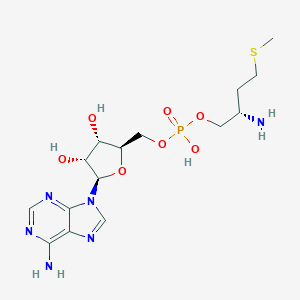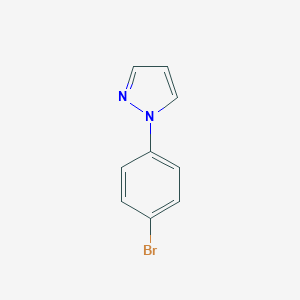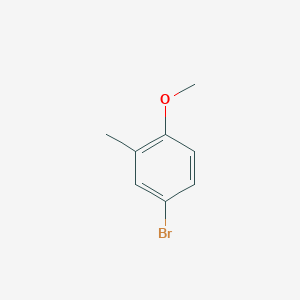
4-Bromo-2-methylanisole
Overview
Description
4-Bromo-2-methylanisole is a chemical compound with the molecular formula C8H9BrO . It is also known by the synonym 5-Bromo-2-methoxytoluene .
Synthesis Analysis
4-Bromo-2-methylanisole can be prepared by the bromination of o-methylanisole (2-methylanisole). It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br3] and an activated aromatic compound .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methylanisole consists of a bromine atom (Br) attached to a benzene ring, which also has a methyl group (CH3) and a methoxy group (OCH3) attached to it .Physical And Chemical Properties Analysis
4-Bromo-2-methylanisole has a molecular weight of 201.06 g/mol . It is a solid at room temperature with a melting point of 66-69 °C . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 226.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Scientific Research Applications
Synthesis of Other Compounds
4-Bromo-2-methylanisole can be used in the synthesis of other compounds. For instance, it may be used in the synthesis of 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol .
Preparation Methods
4-Bromo-2-methylanisole can be prepared by the bromination of o-methylanisole (2-methylanisole) . It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br 3] and an activated aromatic compound .
Arylation of Sulphonamide
It participates as a substrate for the a-arylation of sulphonamide in a study .
Chemical Properties
4-Bromo-2-methylanisole has a molecular weight of 201.06 and a melting point of 66-69 °C . Its linear formula is BrC6H3(CH3)OCH3 .
Safety Information
This compound is classified as combustible solids . It’s important to handle it with appropriate safety measures, including the use of eyeshields, gloves, and type N95 (US) .
Commercial Availability
4-Bromo-2-methylanisole is commercially available and can be purchased from various chemical suppliers .
properties
IUPAC Name |
4-bromo-1-methoxy-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLRGQOHGYWLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345958 | |
| Record name | 4-Bromo-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylanisole | |
CAS RN |
14804-31-0 | |
| Record name | 4-Bromo-2-methylanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromo-2-methylanisole in the synthesis of dimethylsulfonio derivatives of salicylaldehyde?
A1: 4-Bromo-2-methylanisole serves as a key starting material in the multi-step synthesis of 3-, 4-, and 5-dimethylsulfonio derivatives of salicylaldehyde []. The synthesis, as described in the paper, involves converting 4-Bromo-2-methylanisole into a series of intermediates, ultimately leading to the desired dimethylsulfonio derivatives. This highlights the utility of 4-Bromo-2-methylanisole as a building block in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





